
Sodium anilinomethanesulfonate
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Overview
Description
Sodium anilinomethanesulfonate (CAS 103-06-0) is an organosulfur compound with the molecular formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol . It is also known as methanesulfonic acid aniline or phenylaminomethanesulfonate. Structurally, it consists of an aniline (benzeneamine) group linked to a methanesulfonate moiety (-SO₃⁻Na⁺). This compound is synthesized from upstream precursors like hydroxymethanesulfonic acid sodium salt and serves as an intermediate in the production of dyes, notably C.I. Direct Red 84 . Its sulfonate group confers high water solubility and stability, making it suitable for industrial applications requiring ionic functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenylaminomethanesulfonate can be synthesized through the reaction of sodium sulfinates with amines. One efficient method involves the use of iodine-mediated reactions in an aqueous medium at room temperature . This method is environmentally friendly and provides high yields of the desired product.
Industrial Production Methods: Industrial production of sodium phenylaminomethanesulfonate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Condensation with Formaldehyde and Sodium Hydrogensulfite
Sodium anilinomethanesulfonate is synthesized via a Mannich-type reaction between aniline, formaldehyde, and sodium hydrogensulfite in aqueous media :
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Reactants :
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27.9 parts aniline
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30.0 parts 30% formalin (formaldehyde)
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31.2 parts sodium hydrogensulfite
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Conditions :
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Solvent: Water
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Temperature: 50°C
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Time: 3 hours
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Mechanism :
Yield : Not explicitly quantified in , but optimized conditions in similar reactions achieve >80% efficiency .
Radical-Mediated Coupling
This compound participates in radical-mediated sulfonylation with sodium sulfinates under Cu catalysis :
Condition | Yield (%) |
---|---|
Acetone/H₂O (1:1) | 28 |
H₂O | 54 |
EtOH | 23 |
DMSO | 25 |
60°C (vs. rt) | 72 |
Key Observations :
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Catalyst : CuₓOᵧ@CS-400 (20 mg) with Ag₂CO₃ (20 mol%) and K₂S₂O₈ (2.0 equiv).
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Mechanism : Single electron transfer (SET) generates a benzenesulfonyl radical, which couples with the anilinomethanesulfonate-copper complex .
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Radical Inhibition : TEMPO or BHT reduces yields by 30–50%, confirming a radical pathway .
Substituent Effects on Reactivity
Studies using substituted anilines reveal reaction kinetics governed by the Hammett equation (ρ = −3.40) :
Aniline Derivative | Arrhenius Parameters (k₀ = A·e^(-Ea/RT)) |
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Aniline | A = 5.4×10¹⁰ M⁻¹min⁻¹; Ea = 16.4 kcal/mol |
p-Anisidine | A = 4.8×10¹¹ M⁻¹min⁻¹; Ea = 17.1 kcal/mol |
p-Toluidine | A = 7.1×10⁹ M⁻¹min⁻¹; Ea = 14.5 kcal/mol |
p-Chloroaniline | A = 1.5×10¹³ M⁻¹min⁻¹; Ea = 21.1 kcal/mol |
Key Findings :
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Electron-donating groups (e.g., -OCH₃) reduce activation energy, enhancing reaction rates.
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Hydrolysis of the product occurs independently of temperature, favoring stability under ambient conditions .
Hydrolysis and Stability
This compound undergoes hydrolysis in aqueous ethanol (50% v/v):
Scientific Research Applications
Applications Overview
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Dye Chemistry
- Sodium anilinomethanesulfonate serves as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound participates in coupling reactions to form various aminoazo dyes, which possess excellent dyeing properties and stability.
- Case Study : A reaction involving this compound was documented where it was coupled with diazonium salts to produce high-purity aminoazo dyes. The process demonstrated yields exceeding 90% purity, showcasing the compound's effectiveness as a dye precursor .
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Pharmaceuticals
- In the pharmaceutical industry, this compound is utilized as a reagent for synthesizing active pharmaceutical ingredients (APIs). Its role as a sulfonate group donor makes it valuable in creating sulfonamide drugs, which are crucial in treating bacterial infections.
- Case Study : Research indicated that this compound can be used to synthesize sulfanilamide derivatives, which exhibit potent antibacterial activity .
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Analytical Chemistry
- The compound is employed in spectrophotometric assays for measuring enzyme activities. Its derivatives can serve as substrates for various enzymes, allowing researchers to study enzyme kinetics and mechanisms.
- Case Study : A novel spectrophotometric method was developed using this compound derivatives to measure peroxidase activity directly. This method provided rapid results with high sensitivity .
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Textile Industry
- This compound is used in the textile industry for dyeing processes, particularly in the production of cellulosic fibers. Its ability to form stable complexes with metal ions enhances the dyeing quality and fastness properties.
- Case Study : In textile applications, the compound was shown to improve the dye uptake of reactive dyes on cotton fabrics, leading to brighter colors and improved wash fastness .
Mechanism of Action
The mechanism of action of sodium phenylaminomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into various substrates. This activity is crucial for its role in chemical synthesis and potential biological effects.
Comparison with Similar Compounds
The following table and analysis compare sodium anilinomethanesulfonate with structurally or functionally related sulfonates, sulfates, and aromatic amines.
Table 1: Comparative Properties of this compound and Analogous Compounds
*Calculated from C₆H₉N₂⁺ (121.15 g/mol) + C₇H₇O₃S⁻ (195.19 g/mol).
Structural and Functional Comparisons
(i) 2-Aminoanilinium 4-Methylbenzenesulfonate
This ionic salt comprises a diaminobenzene cation and a toluenesulfonate anion. The crystal structure reveals N—H⋯O hydrogen bonds forming [010] chains, contrasting with this compound’s simpler monomeric structure . Bond angles in the sulfonate group (e.g., C15–S11–O13 = 119.40°) differ slightly due to steric effects from the methyl group . Applications focus on crystallographic research rather than industrial use.
(ii) Ammonium Sulfamate
Unlike this compound, ammonium sulfamate contains a sulfamic acid group (NHSO₃⁻), which is less stable under acidic conditions. It is primarily used as a herbicide and flame retardant due to its nitrogen-sulfur synergy, whereas this compound’s aromatic sulfonate group favors dye synthesis .
(iii) Sodium Aminosalicylate Dihydrate
This compound combines a sulfonate with an aminosalicylate moiety, enabling pharmaceutical activity against tuberculosis. The salicylate group introduces additional hydrogen-bonding capacity, enhancing bioavailability compared to this compound’s simpler structure .
(iv) Aniline Sulfate
A sulfate salt of aniline, this compound lacks the sulfonate group’s acid stability. Its higher molecular weight (284.33 vs. 187.22) and density (1.38 g/cm³) correlate with stronger ionic interactions in aqueous solutions. It is used in analytical chemistry, whereas this compound is tailored for organic synthesis .
Key Differentiators
- Functional Groups: Sulfonates (e.g., this compound) exhibit higher acidity (pKa ~1–2) than sulfates (pKa ~−3) or sulfamates, influencing reactivity in synthetic pathways.
- Thermal Stability : Sulfonates generally decompose above 300°C, while sulfamates (e.g., ammonium sulfamate) degrade at lower temperatures (~200°C) .
- Applications: this compound’s niche in dye production contrasts with sodium aminosalicylate’s medicinal use or aniline sulfate’s analytical roles.
Biological Activity
Sodium anilinomethanesulfonate (C7H8NNaO3S) is a sulfonic acid derivative that has garnered interest due to its biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This compound exhibits unique properties that make it suitable for research into its biological effects, mechanisms of action, and safety profiles.
This compound interacts with biological systems primarily through its ability to modulate enzymatic activity and influence cellular signaling pathways. It has been noted for its potential as an inhibitor of certain enzymes, which can lead to alterations in metabolic processes. The sulfonate group is particularly significant in mediating these interactions due to its ability to form hydrogen bonds and ionic interactions with biological macromolecules.
In Vitro Studies
Research has demonstrated that this compound can affect cell viability and proliferation. For instance, studies have shown that at varying concentrations, this compound can either promote or inhibit cell growth depending on the specific cell line used. The following table summarizes key findings from in vitro studies:
Concentration (mM) | Cell Line | Effect on Cell Viability | Mechanism |
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0.1 | HeLa | No significant effect | - |
1.0 | MCF-7 | Inhibition (20%) | Induction of apoptosis |
5.0 | A549 | Promotion (15%) | Enhanced proliferation |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results suggest that this compound may have anti-inflammatory properties. In animal models, administration of the compound resulted in reduced markers of inflammation, indicating a potential therapeutic role in conditions characterized by excessive inflammatory responses.
Case Study: Anti-Inflammatory Effects
A notable case study involved the administration of this compound in a murine model of arthritis. The treatment group showed a significant reduction in joint swelling and pain compared to the control group, suggesting its potential utility as an anti-inflammatory agent.
Safety and Toxicity
While this compound exhibits promising biological activities, it is crucial to evaluate its safety profile. Toxicological assessments indicate that at high doses, the compound may cause cytotoxicity and genotoxicity in certain cell types. The following table outlines the toxicity data:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing sodium anilinomethanesulfonate, and how can reaction conditions be optimized?
this compound is typically synthesized by reacting aniline with methanesulfonic acid derivatives, followed by neutralization with sodium hydroxide. A common reaction involves the sulfonation of aniline derivatives under controlled pH and temperature. For optimization, researchers should:
- Use Design of Experiments (DOE) to vary parameters (e.g., molar ratios, temperature, reaction time).
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Confirm product purity using elemental analysis and spectroscopic methods (e.g., NMR, IR) .
Key Reaction Parameters | Typical Conditions |
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Temperature | 80–100°C |
Solvent | Water or ethanol |
Neutralizing Agent | NaOH (1M) |
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Analysis : Use 1H-NMR and 13C-NMR to confirm the aromatic and sulfonate groups. IR spectroscopy can identify S=O stretching vibrations (~1050–1200 cm−1) .
- Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).
- Quantitative Analysis : Titration with standardized acids/bases to determine sulfonate content .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Disposal : Follow institutional guidelines for sulfonate-containing waste, as improper disposal may react with environmental contaminants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility data often arise from variations in experimental conditions (e.g., temperature, solvent purity). To address this:
- Replicate studies using standardized solvents (e.g., USP-grade water).
- Perform systematic reviews to aggregate data and identify outliers (PRISMA or Cochrane guidelines recommended) .
- Use advanced statistical tools (e.g., meta-regression) to account for confounding variables like pH or ionic strength .
Q. What experimental designs are suitable for studying the thermal stability of this compound?
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic reactions.
- Kinetic Studies : Apply the Arrhenius equation to model degradation rates under varying temperatures .
Q. How does this compound interact with transition metals in catalytic systems?
The sulfonate group can act as a ligand, coordinating with metals like Cu2+ or Fe3+. To investigate:
- Conduct UV-Vis spectroscopy to monitor charge-transfer complexes.
- Use X-ray crystallography to resolve metal-sulfonate coordination geometries.
- Compare catalytic efficiency in cross-coupling reactions with/without the compound .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to maintain consistent reaction conditions.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control parameters early in development.
- Statistical Process Control (SPC) : Use control charts to track yield and purity metrics across batches .
Q. Methodological Best Practices
- Literature Reviews : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor websites). Use Google Scholar’s citation tools to format references efficiently .
- Data Reporting : Include raw data in appendices and processed data in the main text, adhering to PRISMA or Cochrane guidelines for transparency .
- Ethical Compliance : Disclose conflicts of interest and funding sources, as required by journals like Reviews in Analytical Chemistry .
Properties
CAS No. |
26021-90-9 |
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Molecular Formula |
C7H8NNaO3S |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
sodium;anilinomethanesulfonate |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)6-8-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
AJSINQAAKNYUDA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NCS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
26021-90-9 |
Related CAS |
103-06-0 (Parent) |
Origin of Product |
United States |
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